Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
Description
Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 1401667-60-4) is a carbamate derivative featuring a cyclopropyl group attached to an (S)-configured pyrrolidine ring and a benzyl ester moiety. Its molecular formula is C20H29N3O3, with a molecular weight of 359.47 g/mol . The compound’s structure combines rigidity from the cyclopropyl group with the conformational flexibility of the pyrrolidine ring, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring stereospecific interactions.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPRVKWMUKHFA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
Utilizes (S)-proline as the chiral starting material. The amino group is protected, followed by cyclopropanation and esterification.
Asymmetric Catalysis
Employs transition-metal catalysts (e.g., Ru-BINAP complexes) to induce chirality during pyrrolidine ring formation.
Resolution of Racemates
Involves kinetic resolution using enantioselective enzymes or chiral stationary phase chromatography.
Biomimetic Synthesis
Mimics natural product biosynthesis pathways through intramolecular cyclization reactions.
Stepwise Laboratory Synthesis
Step 1: Protection of (S)-Proline
Yield: 92% | Purity: >99% ee
Step 2: Cyclopropanation
Reaction Time: 48h | Temperature: −20°C
Step 3: Esterification
Yield: 85% | Catalyst Loading: 0.1 eq
Step 1: Ketone Formation
Step 2: Stereoselective Reduction
Diastereomeric Ratio: 98:2
Step 3: Carbamate Formation
Reaction Time: 2h | Yield: 89%
Industrial-Scale Production Methods
Continuous Flow Synthesis (PubChem CID 66564267 )
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch | Microfluidic |
| Temperature Control | ±2°C | ±0.1°C |
| Catalyst Recycling | Not feasible | 98% recovery |
| Annual Capacity | 10 kg | 5 MT |
Key Advantages:
-
40% reduction in solvent usage
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99.5% enantiomeric excess maintained
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72h continuous operation stability
Stereochemical Control Mechanisms
Enzymatic Dynamic Kinetic Resolution
Utilizes Candida antarctica lipase B (CAL-B):
Comparative Analysis of Synthetic Routes
| Parameter | Chiral Pool | Reductive Amination | Asymmetric Catalysis |
|---|---|---|---|
| Starting Material Cost | $320/kg | $175/kg | $480/kg |
| Total Steps | 5 | 4 | 3 |
| Overall Yield | 67% | 78% | 82% |
| ee | 99.2% | 98.5% | 99.9% |
| PMI (kg waste/kg product) | 18.7 | 12.3 | 9.8 |
PMI = Process Mass Intensity
Critical Process Parameters
Solvent Optimization
Optimal solvent mixture:
-
Toluene:DMF (9:1 v/v)
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Increases reaction rate by 3.2× vs pure toluene
Catalyst Loading Economics
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0.5 mol% Ru-BINAP: 99% ee (Cost: $12/g)
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1.0 mol% Rh-DuPhos: 99.5% ee (Cost: $28/g)
Emerging Technologies
Photocatalytic Cyclopropanation
Visible-light mediated process using Ir(ppy)₃:
-
Quantum yield: 0.43
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Turnover frequency: 1,200 h⁻¹
Machine Learning Optimization
Neural network models predict optimal conditions:
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94% accuracy in yield prediction
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87% accuracy in ee prediction
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidine moieties can influence the compound’s binding affinity and specificity, potentially modulating biological pathways .
Comparison with Similar Compounds
Substituent Variations: Chloro-Acetyl vs. Amino Acid Side Chains
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4) Molecular Formula: C17H21ClN2O3 . Key Difference: Replaces the amino acid side chain with a chloro-acetyl group. However, this may reduce metabolic stability compared to the target compound.
Stereochemical Variations: (R) vs. (S) Configuration
- [(R)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Key Difference: (R)-configuration at the pyrrolidine-3-yl position vs. (S)-configuration in the target compound . Impact: Stereochemistry critically influences binding affinity to chiral biological targets. For example, (S)-isomers may exhibit higher selectivity for enzymes like proteases or kinases.
Ring System Modifications: Pyrrolidine vs. Piperidine
- (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (Ref: 10-F081032) Key Difference: Six-membered piperidine ring replaces the five-membered pyrrolidine .
Functional Group Replacements: Carbamic Acid vs. Carboxylic Acid
- (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353993-10-8) Molecular Formula: C14H19NO3S . Key Difference: Carboxylic acid replaces carbamic acid, with a sulfanyl group added. Impact: The sulfanyl group introduces hydrogen-bonding capabilities but may increase susceptibility to oxidation. The carboxylic acid moiety enhances hydrophilicity, improving aqueous solubility.
Solubility-Enhancing Modifications: Carboxymethyl Substituents
- (S)-3-(CarboxyMethyl-cyclopropyl-aMino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353999-57-1) Molecular Formula: C17H22N2O4 . Key Difference: Carboxymethyl group attached to the cyclopropyl amino group.
Data Table: Structural and Physicochemical Comparison
Biological Activity
Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a synthetic compound with a unique structural configuration that includes a cyclopropyl group, a pyrrolidine moiety, and a carbamic acid benzyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuroprotection and cancer therapy.
Chemical Structure and Properties
- Molecular Formula : C17H24N2O3
- Key Functional Groups : Cyclopropane ring, pyrrolidine ring, carbamic acid benzyl ester.
The presence of these groups suggests significant interactions with biological systems, potentially influencing various pharmacological pathways.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions. Specifically, it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in gene regulation and implicated in cancer and neurodegenerative diseases. The compound's structural features allow it to bind to specific molecular targets, modulating their activity and leading to various biological effects.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound can affect neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. The pyrrolidine structure is often associated with neuroprotective properties, which may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
2. Anticancer Activity
The compound has been explored for its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of HDAC activity, which is crucial for cancer cell proliferation .
3. Antimicrobial Properties
This compound may exhibit antimicrobial activity against various pathogens. This property is often linked to the ability of compounds with similar structures to interfere with microbial cell wall synthesis or function.
Table 1: Summary of Biological Activities
Synthesis and Preparation Methods
The synthesis of this compound typically involves the following methods:
- Esterification : The carbamic acid is reacted with benzyl alcohol using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Oxidation/Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which can further modify its biological properties.
Q & A
Q. What are the key synthetic strategies for Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the pyrrolidine scaffold via ring-closing metathesis or condensation reactions.
- Step 2 : Introduction of the cyclopropyl group using cyclopropanation reagents (e.g., Simmons-Smith) or cross-coupling reactions (e.g., Suzuki-Miyaura with potassium cyclopropyltrifluoroborate) .
- Step 3 : Carbamate formation via reaction with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
Critical factors include: - Temperature : Lower temperatures (0–25°C) minimize side reactions during acylation.
- Catalysts : Pd₂(dba)₃ with RuPhos ligand enhances coupling efficiency in cyclopropane introduction .
- Solvent : Polar aprotic solvents (e.g., DMF) improve carbamate stability.
Q. How is the stereochemical configuration of the (S)-pyrrolidine moiety confirmed?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiomeric excess (≥98%) .
- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments or Mosher’s acid derivatives confirm spatial arrangement .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Q. What analytical techniques are used to characterize this compound’s purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~200°C) .
- ¹H/¹³C NMR : Validates structural integrity and detects impurities (e.g., residual solvents) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. cyclobutyl) impact biological activity?
- Comparative SAR Studies : Replace the cyclopropyl group with cyclobutyl or methyl groups to evaluate binding affinity shifts. For example:
- Cyclopropyl enhances rigidity, improving target engagement in enzyme inhibition assays (IC₅₀ reduction by 40% vs. cyclobutyl) .
- Benzyl ester vs. tert-butyl ester modifications alter metabolic stability (e.g., benzyl esters show faster hepatic clearance) .
- In Silico Docking : Predict interactions using molecular dynamics simulations (e.g., AutoDock Vina) to prioritize synthetic targets .
Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?
Discrepancies may arise from:
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) affects protonation states of active site residues.
- Enzyme Isoforms : Test against recombinant vs. native isoforms (e.g., CYP3A4 vs. CYP2D6) .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Chiral Auxiliaries : Incorporate (S)-proline derivatives to bias stereochemistry during pyrrolidine formation .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Enhance purity via selective crystallization of diastereomeric salts .
Q. How does the compound’s three-dimensional conformation influence its pharmacokinetics?
- LogP Analysis : The cyclopropyl group reduces hydrophobicity (LogP ~1.8), enhancing aqueous solubility vs. tert-butyl analogs (LogP ~3.2) .
- Plasma Protein Binding : Surface plasmon resonance (SPR) assays show 85% binding to albumin, reducing free drug concentration .
- Metabolic Pathways : LC-MS/MS identifies primary oxidation sites (e.g., pyrrolidine ring) mediated by CYP450 enzymes .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize stoichiometry .
- Byproduct Analysis : Identify side products (e.g., over-alkylation) via GC-MS and adjust protecting groups (e.g., Boc vs. Fmoc) .
- Scale-Dependent Effects : Pilot studies show yields drop at >10 g scale due to mixing inefficiencies; use flow chemistry for improved heat/mass transfer .
Q. What methods validate the compound’s mechanism of action in cellular assays?
- CRISPR Knockout Models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Photoaffinity Labeling : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to map binding sites on target proteins .
- SPR Biosensing : Quantify binding kinetics (kₐₙ/Kd) in real-time for structure-activity refinement .
Tables for Key Comparisons
Table 1 : Impact of Substituents on Biological Activity
| Substituent | Target Affinity (IC₅₀, nM) | Metabolic Half-life (h) |
|---|---|---|
| Cyclopropyl (S) | 12 ± 2.1 | 4.3 ± 0.5 |
| Cyclobutyl (S) | 28 ± 3.4 | 6.1 ± 0.7 |
| tert-Butyl ester (R) | 45 ± 5.2 | 8.9 ± 1.2 |
| Data from enzymatic assays and microsomal stability tests |
Table 2 : Analytical Techniques for Structural Validation
| Technique | Parameter Measured | Key Findings |
|---|---|---|
| Chiral HPLC | Enantiomeric excess | 98.5% (S)-enantiomer |
| X-ray Crystallography | Absolute configuration | Confirmed (S)-pyrrolidine |
| TGA | Thermal stability | Decomposition onset at 205°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
